Product packaging for 3-Hydroxyisobutyrate(Cat. No.:)

3-Hydroxyisobutyrate

Numéro de catalogue: B1249102
Poids moléculaire: 103.1 g/mol
Clé InChI: DBXBTMSZEOQQDU-UHFFFAOYSA-M
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Description

Significance of 3-Hydroxyisobutyrate as a Metabolic Intermediate

This compound is a pivotal intermediate in the mitochondrial pathway for valine catabolism. mdpi.combevital.no After the initial transamination and decarboxylation of valine, a series of enzymatic reactions lead to the formation of 3-hydroxyisobutyryl-CoA. This compound is then hydrolyzed by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to release free this compound. asm.orgmdpi.com The free 3-HIB is subsequently oxidized by this compound dehydrogenase (HIBADH) to form methylmalonate semialdehyde, which is further metabolized to propionyl-CoA, eventually entering the citric acid cycle for energy production or serving as a precursor for gluconeogenesis. researchgate.net

The significance of 3-HIB extends beyond its transient role in valine breakdown. It has been identified as a paracrine and endocrine signaling molecule, or "myokine," secreted by muscle tissue. mdpi.comnih.gov This secreted 3-HIB can influence other tissues; for instance, it has been shown to regulate the transport of fatty acids across endothelial cells, thereby linking amino acid metabolism with lipid metabolism. mdpi.comfrontiersin.org Elevated levels of 3-HIB have been associated with conditions of metabolic stress, such as insulin (B600854) resistance and type 2 diabetes, where it is considered a strong biomarker. asm.orgfrontiersin.orgdiabetesjournals.org In adipocytes, 3-HIB modulates fatty acid uptake, lipid accumulation, and insulin-stimulated glucose uptake, underscoring its role as a regulator of systemic energy homeostasis. asm.orgdiabetesjournals.org

Overview of this compound Occurrence Across Biological Kingdoms

Mammalian Systems

In mammals, this compound is primarily generated in tissues with high rates of branched-chain amino acid catabolism, such as skeletal muscle, the heart, and adipose tissue. mdpi.comdiabetesjournals.org From these tissues, particularly muscle, it can be released into the circulation. mdpi.comnih.gov Studies have shown that both muscle and adipocytes release 3-HIB. asm.orgdiabetesjournals.org Its circulating levels are dynamically regulated and are observed to increase in individuals with obesity and type 2 diabetes. asm.orgdiabetesjournals.org Research indicates that 3-HIB can stimulate fatty acid uptake and accumulation in muscle and modulate metabolic processes in both white and brown adipocytes. asm.orgfrontiersin.org For example, it can decrease mitochondrial oxygen consumption in white adipocytes while increasing it in brown adipocytes, highlighting its cell-type-specific functions. asm.orgfrontiersin.org

Microbial Systems

This compound and its derivatives are found in various microbial systems, where they participate in diverse metabolic pathways. Certain bacteria, such as those from the genera Pseudomonas and Bacillus, can utilize 3-HIB as a carbon and energy source. researchgate.net In some microorganisms, 3-hydroxybutyrate (B1226725) (a related compound) serves as the monomer for the synthesis of polyhydroxybutyrate (B1163853) (PHB), a biodegradable polyester (B1180765) that acts as an intracellular carbon and energy reserve, particularly under nutrient-limiting conditions. mdpi.comnih.govmdpi.com For example, bacteria like Cupriavidus necator (formerly Alcaligenes eutrophus) are well-known producers of PHB. acs.orgwikipedia.org The metabolic pathways for 3-HIB degradation and synthesis are subjects of study in bacteria like Pseudomonas denitrificans and acetogenic bacteria, which can endogenously produce the compound. researchgate.netfrontiersin.org

Plant Systems

The presence and metabolism of this compound are also confirmed in the plant kingdom. It is an intermediate in the catabolism of branched-chain amino acids, which is particularly relevant during metabolic stress, such as extended periods of darkness when amino acids are used as alternative respiratory substrates. nih.gov Research in the model plant Arabidopsis thaliana has identified and characterized the enzyme this compound dehydrogenase (AtHDH1), which is involved in the degradation of both valine and isoleucine. nih.govnih.gov The identification of this key enzyme confirms that the metabolic pathway involving 3-HIB is conserved in plants. researchgate.netnih.gov Studies suggest that AtHDH1 plays a dual role in BCAA metabolism, highlighting the integration of amino acid breakdown pathways in plant cells. nih.govnih.gov

Historical Context of this compound Research Discoveries

The discovery and understanding of this compound's role in biology are closely tied to the study of inborn errors of metabolism. The compound gained clinical significance with the identification of a rare genetic disorder named 3-hydroxyisobutyric aciduria. nih.govrarediseases.org This condition is characterized by the accumulation of 3-HIB in the urine and blood due to a deficiency in the enzyme 3-hydroxyisobutyryl-CoA hydrolase or this compound dehydrogenase. nih.gov Patients with this disorder often present with dysmorphic features and neurological issues, which first brought the metabolic pathway of valine and its intermediates into focus for researchers. nih.gov

Later, the connection between 3-HIB and broader metabolic diseases began to emerge. A pivotal moment in its research history was in 1989, when scientists first reported higher plasma concentrations of 3-HIB in individuals with type 1 diabetes. mdpi.comdiabetesjournals.org This finding was a precursor to a wave of research in the 21st century that would solidify 3-HIB's role as a biomarker and mediator of insulin resistance and type 2 diabetes. bevital.noasm.org A 2016 study was particularly influential in identifying 3-HIB as a myokine that drives vascular fatty acid transport, directly linking BCAA metabolism to insulin resistance. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7O3- B1249102 3-Hydroxyisobutyrate

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C4H7O3-

Poids moléculaire

103.1 g/mol

Nom IUPAC

3-hydroxy-2-methylpropanoate

InChI

InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1

Clé InChI

DBXBTMSZEOQQDU-UHFFFAOYSA-M

SMILES

CC(CO)C(=O)[O-]

SMILES canonique

CC(CO)C(=O)[O-]

Origine du produit

United States

Biosynthetic Pathways of 3 Hydroxyisobutyrate

De Novo Synthesis from Acetyl-CoA in Plants

In plants, there is evidence for the de novo synthesis of 3-hydroxybutyrate (B1226725), a related compound, from acetyl-CoA. nih.gov This process involves enzymes homologous to those found in bacteria for poly-β-hydroxybutyrate (PHB) synthesis. nih.gov Two molecules of acetyl-CoA can condense to form acetoacetyl-CoA, which is then reduced to 3-hydroxybutyryl-CoA. nih.govwikipedia.org While this pathway directly produces 3-hydroxybutyrate, the potential for similar de novo synthesis of 3-hydroxyisobutyrate from precursors other than valine in plants and other organisms remains an area of active research.

Formation of 3-Hydroxyisobutyryl-CoA

Thymine (B56734) Catabolism Pathways

The breakdown of thymine, a pyrimidine (B1678525) base found in DNA, also leads to the production of intermediates that can be converted to this compound. nightingalehealth.commedchemexpress.com Thymine degradation generates β-aminoisobutyrate, which can then be further metabolized. nightingalehealth.com The catabolism of both valine and thymine converge at the level of methylmalonate semialdehyde, which is in equilibrium with this compound. nih.govresearchgate.net This suggests a potential link and shared enzymatic machinery between these two pathways.

Isotopic Tracing Studies in 3 Hydroxyisobutyrate Biosynthesis

Oxidation of this compound to Methylmalonate Semialdehyde

The initial and rate-limiting step in the catabolism of this compound is its oxidation to methylmalonate semialdehyde. This reaction is a critical control point in the valine degradation pathway. ontosight.ai

The Role of this compound Dehydrogenase (HIBADH/3HIBDH)

This pivotal conversion is catalyzed by the mitochondrial enzyme this compound dehydrogenase (HIBADH), also known as β-hydroxyisobutyrate dehydrogenase. wikipedia.orggenecards.org HIBADH facilitates the NAD+-dependent, reversible oxidation of this compound into methylmalonate semialdehyde. wikipedia.orgebi.ac.uk This enzyme is essential for the normal catabolism of L-valine. genecards.org In some organisms, such as Pseudomonas aeruginosa, HIBADH (encoded by the mmsB gene) is co-induced with methylmalonate-semialdehyde dehydrogenase when valine is the sole carbon source. ebi.ac.ukjcvi.org

HIBADH belongs to the family of oxidoreductases and is a member of the 3-hydroxyacid dehydrogenase family. wikipedia.orgjcvi.org Its function is critical, as evidenced by the development of 3-hydroxyisobutyric aciduria in individuals with a deficiency in this enzyme. hmdb.ca

Stereospecificity of this compound Dehydrogenase Activity

The activity of this compound dehydrogenase exhibits a high degree of stereospecificity. Research on the enzyme in Arabidopsis thaliana revealed that it has a strong preference for the (S)-enantiomer of this compound. oup.com The (R)-enantiomer was converted at only 2% of the rate of the (S)-enantiomer, demonstrating the enzyme's precise substrate recognition. oup.com This high stereospecificity ensures the correct processing of the valine-derived intermediate. oup.com Similarly, D-3-hydroxybutyrate dehydrogenase from Pseudomonas fragi shows strict stereospecificity for the D-enantiomer of its substrate. rcsb.org

Further Degradation of Methylmalonate Semialdehyde

Following its formation, methylmalonate semialdehyde undergoes further enzymatic conversion to enter central metabolic pathways.

Conversion to Propionyl-CoA

Methylmalonate semialdehyde is oxidatively decarboxylated to form propionyl-CoA. nih.govspringermedizin.de This reaction is catalyzed by methylmalonate-semialdehyde dehydrogenase, which requires NAD+ and coenzyme A. uniprot.orgumaryland.edu The enzyme acts on both (S)-methylmalonic semialdehyde derived from valine and (R)-methylmalonic semialdehyde from thymine (B56734) metabolism. nih.govspringermedizin.de The product, propionyl-CoA, is a key intermediate that can be further metabolized. researchgate.net

Linkage to Acetyl-CoA Generation

The propionyl-CoA generated from the degradation of methylmalonate semialdehyde can be converted into acetyl-CoA. nih.gov This conversion links the catabolism of this compound to the generation of a primary substrate for the Krebs cycle. The breakdown of propionyl-CoA in plants, for instance, ultimately yields acetyl-CoA. nih.gov In some metabolic contexts, malonate and methylmalonate semialdehydes can be irreversibly decarboxylated to acetyl-CoA and propionyl-CoA, respectively. researchgate.net

Interconnections with Major Metabolic Cycles

The catabolism of this compound is not an isolated pathway but is intricately connected with major metabolic cycles, ensuring the efficient utilization of carbon skeletons derived from valine. The acetyl-CoA produced from this pathway is a primary fuel for the tricarboxylic acid (TCA) or Krebs cycle, a central hub for cellular energy production. nih.govbevital.no The TCA cycle oxidizes acetyl-CoA to generate NADH and FADH2, which in turn drive the synthesis of ATP through the electron transport chain. nist.gov

Furthermore, this compound itself has been identified as a good gluconeogenic substrate, meaning it can be used to synthesize glucose. nih.gov This highlights its role as an inter-organ metabolite that conserves the gluconeogenic potential of valine. nih.gov The catabolism of this compound also contributes to the pool of intermediates that can be used for other biosynthetic processes, such as the synthesis of fatty acids. nih.gov

Propionate Metabolism

This compound is a key intermediate in the catabolic pathway of the branched-chain amino acid (BCAA) valine. diabetesjournals.orgbevital.no The breakdown of valine generates 3-hydroxyisobutyryl-CoA, which is then hydrolyzed by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to release free this compound. diabetesjournals.org This step is notable because it results in a metabolite that is not bound to Coenzyme A (CoA). oup.com

Once formed, this compound undergoes oxidation catalyzed by the mitochondrial enzyme this compound dehydrogenase (HIBADH). ontosight.aiwikipedia.orgontosight.ai This reaction converts this compound into methylmalonate semialdehyde. oup.comontosight.ai Subsequently, methylmalonate semialdehyde is converted into propionyl-CoA. oup.com Propionyl-CoA is a significant metabolic intermediate that can be further metabolized through various routes. One major pathway involves the carboxylation of propionyl-CoA to form methylmalonyl-CoA, which is then isomerized to succinyl-CoA, an intermediate of the citric acid cycle. nih.govroyalsocietypublishing.org In some organisms and conditions, propionyl-CoA can also be converted to acetyl-CoA. royalsocietypublishing.org

The following table summarizes the core enzymatic reactions in the conversion of this compound to Propionyl-CoA.

StepSubstrateEnzymeProduct
13-Hydroxyisobutyryl-CoA3-Hydroxyisobutyryl-CoA hydrolase (HIBCH)This compound
2This compoundThis compound dehydrogenase (HIBADH)Methylmalonate semialdehyde
3Methylmalonate semialdehydeMethylmalonate-semialdehyde dehydrogenasePropionyl-CoA

Citric Acid Cycle Intermediates

The catabolism of this compound provides a direct anaplerotic entry point into the citric acid cycle (TCA cycle), a central hub of cellular respiration. Anaplerosis refers to the replenishment of TCA cycle intermediates that may be depleted for biosynthetic purposes. nih.gov The conversion of this compound to propionyl-CoA and its subsequent transformation into succinyl-CoA is a prime example of such a pathway. nih.govroyalsocietypublishing.org

Succinyl-CoA is a direct intermediate of the TCA cycle, and its generation from this compound catabolism effectively boosts the cycle's capacity. nih.gov This link is particularly significant as it allows the carbon skeleton of the amino acid valine to be utilized for energy production through oxidative phosphorylation or for gluconeogenesis. oup.comnih.govportlandpress.com Indeed, research has identified this compound as a competent gluconeogenic substrate, capable of being converted into glucose. nih.govportlandpress.com During periods of ischemia, the catabolism of BCAAs like valine can be inhibited, leading to the accumulation of intermediates such as this compound and propionyl-CoA. nih.gov

The pathway from this compound to the TCA cycle underscores its importance in integrating amino acid metabolism with central energy-producing pathways.

The table below illustrates the flow from this compound to key intermediates of the Citric Acid Cycle.

Starting MetaboliteKey IntermediateEntry Point to TCA CycleSubsequent TCA Intermediates
This compoundPropionyl-CoASuccinyl-CoAFumarate, Malate (B86768), Oxaloacetate
Methylmalonyl-CoA

Enzymology and Molecular Biology of 3 Hydroxyisobutyrate Metabolism

Characterization of Key Enzymes

The metabolic pathway of the branched-chain amino acid valine involves several key enzymatic steps. Central to this pathway are HIBCH and HIBADH, which catalyze sequential reactions in the breakdown of valine intermediates.

3-Hydroxyisobutyryl-CoA hydrolase (EC 3.1.2.4) is a critical enzyme in the valine catabolic pathway. nih.gov It is a member of the enoyl-CoA hydratase/isomerase family and plays a vital role in preventing the accumulation of potentially toxic metabolic intermediates. abcam.com

The gene encoding HIBCH, located on chromosome 2q32.2 in humans, is subject to tissue-specific expression patterns. nih.gov Protein-level analysis indicates that HIBCH is highly expressed in the liver and kidney. abcam.combiocompare.com It is also detected in other tissues, including the heart, muscle, and brain, but is not found in the lung. abcam.com At the RNA level, broad expression has been noted in the kidney and adrenal glands. nih.gov

Regulation of HIBCH expression can be influenced by pathological conditions. For instance, HIBCH has been identified as a critical enzyme in the progression of colorectal cancer through the reprogramming of valine metabolism. nih.gov Furthermore, studies have suggested that differential expression of the HIBCH gene may contribute to changes in the morphology and function of skeletal muscle. researchgate.net Alternative splicing of the HIBCH gene results in the formation of multiple transcript variants, adding another layer of regulatory complexity. nih.govsigmaaldrich.com

TissueExpression LevelSource
LiverHigh abcam.combiocompare.com
KidneyHigh abcam.comnih.govbiocompare.com
HeartDetected abcam.com
MuscleDetected abcam.com
BrainDetected abcam.com
Adrenal GlandBroad nih.gov
LungNot Detected abcam.com

Multiple independent analyses confirm that HIBCH is primarily a mitochondrial enzyme. abcam.combiocompare.comproteinatlas.org Specifically, it is localized to the mitochondrial matrix, where the catabolism of valine occurs. nih.govuniprot.org Some data also indicates a general cytoplasmic expression with a granular pattern, though the principal site of function is within the mitochondria. proteinatlas.org

The primary catalytic function of HIBCH is the hydrolysis of 3-hydroxyisobutyryl-CoA (HIBYL-CoA) to form 3-hydroxyisobutyrate and Coenzyme A (CoA). abcam.comuniprot.org This reaction is a key step in the degradation pathway of L-valine. abcam.comuniprot.org

The enzyme demonstrates specificity for other substrates as well. It is known to hydrolyze 3-hydroxypropanoyl-CoA and shows high activity towards isobutyryl-CoA. abcam.comuniprot.orguniprot.org The catalytic reaction is as follows: 3-hydroxy-2-methylpropanoyl-CoA + H₂O ⇌ 3-hydroxy-2-methylpropanoate + CoA + H⁺. uniprot.org

Structural analysis has identified key substrate-binding sites within the protein at amino acid positions 121, 146, 169, and 177 in the human enzyme. uniprot.org

SubstrateActivity/RoleSource
3-Hydroxyisobutyryl-CoA (HIBYL-CoA)Primary substrate in valine catabolism abcam.comuniprot.org
Isobutyryl-CoAHigh activity observed abcam.comuniprot.orguniprot.org
3-Hydroxypropanoyl-CoAHydrolyzed by HIBCH abcam.comuniprot.org

This compound dehydrogenase (EC 1.1.1.31) is the subsequent enzyme in the valine catabolic pathway, acting on the product of the HIBCH reaction. ebi.ac.ukwikipedia.org It is a mitochondrial enzyme that belongs to the family of oxidoreductases. wikipedia.org

The gene encoding HIBADH in humans is located on chromosome 7, specifically at band 7p15.2. wikipedia.orgorigene.com The identification and cloning of the HIBADH gene have been accomplished in several species, facilitating detailed molecular studies.

This compound Dehydrogenase (HIBADH)

Enzyme Kinetics and Substrate Specificity

The enzymatic conversion of this compound is primarily catalyzed by this compound dehydrogenase (HIBADH), an enzyme that has been characterized across various species, from bacteria to plants and mammals. Kinetic studies reveal that its efficiency and substrate preference can vary significantly.

In Pseudomonas denitrificans, the recombinant HIBDH-IV isozyme shows a strong preference for (S)-3-hydroxyisobutyrate, which is considered its natural substrate. plos.org The Michaelis constant (Kₘ) for (S)-3-hydroxyisobutyrate was determined to be 0.178 mM, with a specific activity constant (kcat/Kₘ) that is 47 times higher than for 3-hydroxypropionate (B73278) (3-HP). plos.org Another isozyme from the same organism, 3HIBDH-I, also demonstrated a high catalytic efficiency for (S)-3-hydroxyisobutyrate with a kcat/Kₘ of 604.1 ± 71.1 mM⁻¹s⁻¹, while showing no detectable activity towards the (R)-enantiomer. researchgate.net Similarly, HIBADH from Pseudomonas putida E23 is specific for the L-isomer of this compound, with a Kₘ value of 0.12 mM. tandfonline.com

In the plant kingdom, Arabidopsis thaliana's HIBADH (AtHDH1) has a Kₘ of 686 µM for this compound and a turnover rate (kcat) of 3.43 s⁻¹. oup.com This results in a catalytic efficiency (kcat/Kₘ) of 4.993 s⁻¹mM⁻¹. oup.com

The substrate specificity of HIBADH is not strictly limited to this compound. The enzyme from P. denitrificans can also catalyze the oxidation of 3-HP, L-serine, and methyl-(S)-(+)-3-hydroxy-2-methylpropionate. plos.org Likewise, the enzyme from P. putida acts on L-serine, 2-methyl-DL-serine, and 3-hydroxypropionate, although L-3-hydroxyisobutyrate is the most effective substrate. tandfonline.com The HIBADH from Thermus thermophilus HB8 exhibits strict specificity for this compound and serine but, interestingly, cannot distinguish between their chiral forms. iucr.orgnih.gov In contrast, the enzyme from Arabidopsis thaliana is active on 3-hydroxypropionate and methyl-3-hydroxy-2-methylpropionate but shows no activity with glycerate or serine. oup.com

Table 1: Kinetic Parameters of this compound Dehydrogenase from Various Organisms

OrganismEnzyme/IsozymeSubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (s⁻¹mM⁻¹)Source
Pseudomonas denitrificans3HIBDH-IV(S)-3-Hydroxyisobutyrate0.178-- plos.org
Pseudomonas denitrificans3HIBDH-IV3-Hydroxypropionate1.0-- plos.org
Pseudomonas denitrificans3HIBDH-I(S)-3-Hydroxyisobutyrate--604,100 researchgate.net
Pseudomonas putidaHIBADHL-3-Hydroxyisobutyrate0.12-- tandfonline.com
Pseudomonas putidaHIBADHL-Serine18-- tandfonline.com
Arabidopsis thalianaAtHDH1This compound0.6863.434,993 oup.com
Structural and Mechanistic Similarities with Other Dehydrogenases

This compound dehydrogenase belongs to the 3-hydroxyacid dehydrogenase family. nih.govjcvi.org Structural and sequence analyses have revealed significant homology with other pyridine (B92270) nucleotide-dependent dehydrogenases. researchgate.net Notably, rat HIBADH shares considerable amino acid sequence homology with 6-phosphogluconate dehydrogenase and D-phenylserine dehydrogenase. nih.gov This evolutionary relationship suggests a shared enzymatic mechanism and common structural motifs. jcvi.org The resemblance to malate (B86768) and lactate (B86563) dehydrogenases further suggests that the nucleotide-binding domain is located in the N-terminal region of the protein. researchgate.net

Crystal structure analysis of HIBADH from Thermus thermophilus HB8 confirms this, showing that the protomer folds into two distinct domains. iucr.orgnih.gov The cofactor and substrate bind at the cleft between these two domains, inducing a conformational change upon binding. nih.gov This enzyme forms a unique tetrameric structure, which appears to be crucial for its catalytic function, as the active site is formed by components from two adjacent subunits. iucr.orgnih.gov This oligomeric state and the involvement of adjacent subunits in catalysis seem to be conserved features among 3-hydroxyacid dehydrogenases. nih.gov

Sequence analysis has identified conserved motifs critical for function. plos.org Motifs 1 and 4 are associated with cofactor binding, while motifs 2 and 3 are involved in substrate binding and catalysis. plos.org Key amino acid residues proposed to be essential for catalysis have been identified through these comparative studies. For example, Lys165 is suggested to be the catalytic residue in the T. thermophilus enzyme. iucr.orgnih.gov In P. denitrificans HIBDH-IV, molecular docking studies point to Lys171, Asn175, and Gly123 as important for its catalytic activity on 3-hydroxyacids. plos.org

NAD+/NADP+ Dependence

The cofactor preference of this compound dehydrogenase is a key characteristic that differs between species. Most eukaryotic and many bacterial HIBADH enzymes show a clear preference for NAD⁺ over NADP⁺. nih.gov For instance, HIBADH from Pseudomonas denitrificans, Pseudomonas putida, and Arabidopsis thaliana are all NAD⁺-dependent. plos.orgresearchgate.nettandfonline.comoup.com In the case of P. denitrificans HIBDH-IV, no activity was detected when NADP⁺ was used as the cofactor. plos.org Similarly, the enzyme from P. putida is specific for NAD⁺, with NADP⁺ being inert. tandfonline.com

In contrast, the HIBADH from the thermophilic bacterium Thermus thermophilus HB8 is NADP⁺-dependent. iucr.orgnih.gov This represents a novel cofactor dependence compared to the NAD⁺ preference typically seen in eukaryotic enzymes. nih.gov Another example of an NADP⁺-dependent enzyme capable of acting on this compound is YdfG from Salmonella typhi, which is a dehydrogenase with broad substrate specificity for 3-hydroxy acids. uniprot.org

Table 2: Cofactor Specificity of this compound Dehydrogenase in Different Species

OrganismPreferred CofactorSource
Pseudomonas denitrificansNAD⁺ plos.orgresearchgate.net
Pseudomonas putidaNAD⁺ tandfonline.com
Thermus thermophilus HB8NADP⁺ iucr.orgnih.gov
Arabidopsis thalianaNAD⁺ oup.com
Rabbit (liver)NAD⁺ plos.org
Salmonella typhi (YdfG)NADP⁺ uniprot.org

Transcriptional and Post-Translational Regulation of Metabolic Enzymes

The expression and activity of enzymes in the this compound metabolic pathway are controlled at multiple levels, including transcriptional activation and post-translational modifications.

In Pseudomonas aeruginosa, the genes for HIBADH (mmsB) and methylmalonate-semialdehyde dehydrogenase (mmsA) are organized in the mmsAB operon. jcvi.orgebi.ac.uk The transcription of this operon is controlled by a positive transcriptional regulator, mmsR, which belongs to the XylS/AraC family of regulators. jcvi.org

In eukaryotes, regulation is more complex and can involve feedback loops between metabolic pathways. Studies in human hepatocytes have identified a regulatory feedback mechanism between the valine/3-HIB pathway and pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), a key regulator of fatty acid oxidation. nih.gov Knockdown of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), the enzyme that produces 3-HIB, leads to an upregulation of PDK4. nih.gov Conversely, inhibiting PDK4 results in increased HIBCH mRNA levels, indicating transcriptional crosstalk. nih.gov

Post-translational modifications are crucial for regulating metabolic enzyme activity. While direct modification of HIBADH is not extensively detailed, the broader context of mitochondrial metabolism provides insights. Many mitochondrial enzymes are regulated by sirtuin-mediated deacetylation. portlandpress.com Furthermore, metabolites themselves can act as signaling molecules to regulate gene expression epigenetically. For instance, β-hydroxybutyrate, a related ketone body, is known to inhibit histone deacetylases (HDACs), which alters chromatin structure and activates the transcription of specific genes. nih.govresearchgate.net More directly related, two histone modifications derived from metabolites in the valine pathway have been identified: lysine (B10760008) β-hydroxybutyrylation (kbhb) and lysine 2-hydroxyisobutyrylation (Khib). researchgate.netnih.gov Khib, in particular, has been found on histones and is associated with active gene transcription, suggesting a direct link between pathway intermediates and epigenetic regulation of gene expression. nih.gov

Genetic Investigations of this compound Pathway Components

Gene Knockdown and Overexpression Strategies

Genetic manipulation through gene overexpression and knockdown has been instrumental in elucidating the function of enzymes in the this compound pathway.

Overexpression studies have been used to produce and characterize enzymes. For example, the gene encoding HIBDH-IV from P. denitrificans was cloned and expressed in Escherichia coli to facilitate its purification and detailed kinetic analysis. plos.org In biotechnological applications, overexpression of pathway genes is a common strategy to enhance the production of desired metabolites. In Paraburkholderia sacchari, overexpressing phaB (acetoacetyl-CoA reductase), an enzyme in a related pathway, increased the production of poly(3-hydroxybutyrate), indicating that the native enzyme was a rate-limiting step. biorxiv.org In a metabolic context, overexpression of HIBCH in human hepatocytes led to increased release of 3-HIB and enhanced fatty acid uptake. nih.gov Similarly, in colorectal cancer cells, HIBCH overexpression greatly increased levels of propionyl-CoA, a downstream metabolite. researchgate.net

Gene knockdown strategies have revealed the metabolic consequences of reduced enzyme activity. In human hepatocytes, siRNA-mediated knockdown of HIBCH reduced the release of 3-HIB, increased cellular respiration, and decreased reactive oxygen species. nih.gov In both white and brown adipocytes, knockdown of HIBCH resulted in decreased 3-HIB release and a reduction in lipid accumulation. diabetesjournals.org In colorectal cancer cells, HIBCH knockdown led to a decrease in propionyl-CoA levels. researchgate.net These studies highlight the central role of HIBCH in controlling the flux of valine catabolites and influencing cellular energy metabolism and lipid handling.

Analysis of Genetic Mutations Affecting this compound Levels

Genetic mutations in the valine catabolic pathway can lead to the accumulation of this compound, resulting in a condition known as 3-hydroxyisobutyric aciduria. researchgate.netnih.gov This metabolic disorder can arise from defects in at least two different enzymes.

Initially, it was presumed that the condition was caused by a deficiency in this compound dehydrogenase (HIBADH) itself. nih.gov Recently, the first cases of HIBADH deficiency were confirmed at the molecular level, with identified mutations in the HIBADH gene leading to a complete loss of enzyme function. researchgate.neth-brs.de

However, a more frequently identified cause of 3-hydroxyisobutyric aciduria is a deficiency in the subsequent enzyme in the pathway, methylmalonate semialdehyde dehydrogenase (MMSDH), which is encoded by the ALDH6A1 gene. researchgate.netnih.govspringermedizin.de Mutations in ALDH6A1 prevent the conversion of methylmalonate semialdehyde, leading to a metabolic block and the accumulation of upstream metabolites, including this compound. researchgate.net Several pathogenic mutations in the ALDH6A1 gene have been reported in patients. For example, homozygous missense mutations including c.785 C > A (p.S262Y) and c.184 C > T (p.P62S) have been identified in individuals with the disorder. researchgate.netnih.gov These findings demonstrate that elevated levels of this compound can be a biomarker for genetic defects at different points in the valine degradation pathway.

Regulatory Functions and Signaling Roles of 3 Hydroxyisobutyrate

3-Hydroxyisobutyrate as a Signaling Molecule

The function of 3-HIB as a signaling molecule is primarily characterized by its interaction with specific cell surface receptors and its subsequent influence on intracellular metabolic pathways. nih.govbevital.nonih.gov This signaling capacity allows 3-HIB to mediate communication between tissues and regulate systemic energy homeostasis.

3-HIB and its structurally similar compound, the ketone body 3-hydroxybutyrate (B1226725) (3-HB), are known ligands for G protein-coupled receptors, initiating downstream signaling cascades upon binding. nih.govmdpi.com These interactions are crucial for mediating the physiological effects of these metabolites.

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a key target for 3-hydroxybutyrate (3-HB). nih.govnih.govfrontiersin.org Activation of HCAR2 by 3-HB, which can reach sufficient plasma concentrations during fasting or prolonged exercise, leads to the inhibition of lipolysis in adipocytes. mdpi.comfrontiersin.org This is achieved through a Gi/Go-dependent inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. frontiersin.org The binding of 3-HB to HCAR2 is highly conserved, with specific residues within the receptor's binding pocket facilitating this interaction. nih.gov Beyond adipocytes, HCAR2 is also expressed in immune cells, where its activation can produce anti-inflammatory effects. nih.govmdpi.com This positions HCAR2 as a receptor that links the body's metabolic state (indicated by 3-HB levels) to the regulation of both lipid metabolism and inflammation. africanjournalofbiomedicalresearch.com

Receptor-Mediated Actions

Hydroxycarboxylic Acid Receptor 2 (HCAR2) Interactions

Modulation of Cellular Metabolism

3-HIB directly influences cellular metabolic processes, with a pronounced impact on lipid handling by various cell types. nih.govfrontiersin.org This modulation is a critical aspect of its function as a signaling molecule, linking nutrient availability to metabolic responses.

One of the most well-documented roles of 3-HIB is its ability to influence lipid metabolism, specifically by promoting the transport and accumulation of fatty acids in tissues like skeletal muscle and adipose tissue. bevital.nonih.govdiabetesjournals.org

Research has firmly established 3-HIB as a paracrine regulator of trans-endothelial fatty acid transport. bevital.nonih.gov Secreted from muscle cells, 3-HIB acts on endothelial cells to enhance the uptake of fatty acids from the circulation into the underlying tissue. bevital.nonih.gov This action stimulates lipid accumulation in muscle and can lead to insulin (B600854) resistance. bevital.nonih.gov

Studies have demonstrated this effect across various cell types and models:

The addition of 3-HIB to white and brown adipocyte cultures leads to an increase in fatty acid uptake. nih.govdiabetesjournals.orgnih.gov

In porcine mammary gland epithelial cells, 3-HIB was found to increase the expression of fatty acid transport proteins, boosting the cellular uptake of fatty acids and the synthesis of triglycerides. frontiersin.org

Knocking down the enzyme responsible for 3-HIB synthesis, 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), results in decreased lipid accumulation in adipocytes. nih.govdiabetesjournals.org

The effect of 3-HIB on fatty acid uptake appears to be cell-type specific. For instance, while it promotes fatty acid uptake in human umbilical vein endothelial cells (HUVECs) and human cardiac microvascular endothelial cells, it does not have the same effect on human adipose tissue-derived endothelial cells. nih.govnih.gov This suggests a targeted role for 3-HIB in regulating metabolic flexibility, particularly in the heart and skeletal muscles. nih.gov

Table 1: Effect of this compound (3-HIB) on Fatty Acid Uptake in Different Cell Types
Cell TypeExperimental ModelEffect of 3-HIB AdditionKey FindingReference
White AdipocytesIn vitro cultureIncreased fatty acid uptake3-HIB acts as a regulator of adipocyte lipid accumulation. nih.gov
Brown AdipocytesIn vitro cultureIncreased fatty acid uptake3-HIB modulates brown adipocyte-specific functions. nih.gov
Human Umbilical Vein Endothelial Cells (HUVEC)In vitro cultureIncreased fatty acid uptakeDemonstrates 3-HIB's role in promoting trans-endothelial fatty acid transport. nih.gov
Human Cardiac Microvascular Endothelial CellsIn vitro cultureIncreased fatty acid uptakeSuggests a role for 3-HIB in regulating heart muscle fatty acid uptake. nih.gov
Human Adipose Tissue-Derived Endothelial CellsIn vitro cultureNo effect on fatty acid uptakeIndicates cell-type specificity in 3-HIB's action. nih.gov
Porcine Mammary Gland Epithelial CellsIn vitro cultureIncreased fatty acid uptake and triglyceride synthesis3-HIB enhances lipid metabolism and expression of fatty acid transport proteins. frontiersin.org
Regulation of Fatty Acid Oxidation

Impact on Glucose Metabolism

3-HIB also exerts significant influence over glucose homeostasis, primarily by modulating insulin sensitivity and serving as a direct precursor for glucose production.

The effect of 3-HIB on insulin-stimulated glucose uptake is complex and appears to be time-dependent. nih.govdiabetesjournals.org In adipocytes, short-term exposure to 3-HIB has been observed to decrease insulin-stimulated glucose uptake, whereas longer-term or chronic exposure leads to an increase. nih.govdiabetesjournals.org This long-term stimulatory effect on glucose uptake is consistent with increased fat storage, as glucose provides substrates for triglyceride synthesis. nih.gov The mechanism underlying this process involves the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the cell membrane, a critical step in insulin-mediated glucose entry into cells like adipocytes and myocytes. nih.govdiabetesjournals.org

Conversely, studies in C2C12 myotubes have shown that treatment with both physiological and supraphysiological concentrations of 3-HIB can reduce the phosphorylation of Akt (also known as Protein Kinase B) during insulin stimulation. nih.gov Since Akt is a key protein in the insulin signaling cascade that triggers GLUT4 translocation, this finding suggests that 3-HIB may contribute to reducing muscle insulin sensitivity, potentially playing a causal role in the development of insulin resistance. nih.govresearchgate.net

This compound is an effective substrate for gluconeogenesis, the metabolic process of generating glucose from non-carbohydrate sources. nih.govportlandpress.com This process occurs mainly in the liver and kidneys. slideshare.netlibretexts.org Research using isolated kidney cortical tubules and hepatocytes has shown that 3-HIB is a good gluconeogenic precursor. nih.govnih.gov The maximal rate of glucose synthesis from 3-HIB was found to be greater than that from 2-oxoisovalerate, another metabolite derived from valine catabolism. nih.govportlandpress.com

This function establishes 3-HIB as an important inter-organ metabolite. nih.gov Valine catabolism can be initiated in muscle tissue, which then releases 3-HIB into the bloodstream. nih.gov The 3-HIB is then taken up by the liver and kidneys, where it can be converted into glucose, thus conserving the gluconeogenic potential of valine carbons for maintaining blood glucose levels. nih.govnih.gov

Modulation of Insulin-Stimulated Glucose Uptake

Bioenergetic Implications

The influence of 3-HIB extends to fundamental cellular bioenergetics, particularly affecting mitochondrial function in a manner that is highly dependent on cell type.

The impact of 3-HIB on mitochondrial respiration, measured by oxygen consumption rate, is notably different between white and brown adipocytes. nih.govnih.govdiabetesjournals.org In white adipocytes (WAT), which are primarily involved in energy storage, 3-HIB treatment has been shown to decrease mitochondrial oxygen consumption and respiratory capacity. nih.govdiabetesjournals.orgdiva-portal.org This reduction in metabolic rate is a characteristic associated with obesity. nih.gov

In stark contrast, brown adipocytes (BAT), which specialize in thermogenesis (heat production), respond to 3-HIB by increasing mitochondrial oxygen consumption, respiratory capacity, and the generation of reactive oxygen species (ROS). nih.govnih.govdiabetesjournals.orgdiva-portal.orgresearchgate.net This differential effect may be attributed to the substantially higher expression of BCAA catabolic enzymes in brown adipocytes. nih.gov This enzymatic difference likely dictates whether 3-HIB is channeled primarily toward fatty acid synthesis (as in WAT) or toward oxidative phosphorylation and thermogenesis (as in BAT). nih.govdiabetesjournals.org

In cultured C2C12 muscle cells, chronic treatment with physiological levels of 3-HIB led to a significant increase in peak oxygen consumption. nih.gov However, supraphysiological concentrations suppressed both basal and peak mitochondrial metabolism, indicating a dose-dependent effect on muscle cell bioenergetics. nih.gov

Table 2: Cell-Specific Effects of this compound on Mitochondrial Oxygen Consumption
Cell TypeEffect of 3-HIB on Oxygen ConsumptionReference
White Adipocytes (WAT)Decrease nih.govnih.govdiabetesjournals.orgdiva-portal.org
Brown Adipocytes (BAT)Increase nih.govnih.govdiabetesjournals.orgdiva-portal.org
C2C12 Myotubes (Physiological dose)Increase (peak consumption) nih.gov
C2C12 Myotubes (Supraphysiological dose)Decrease (basal and peak consumption) nih.gov
ATP Synthesis and Energy Production

This compound (3-HIB), a metabolite of the branched-chain amino acid valine, plays a significant role in cellular energy metabolism, particularly in the synthesis of adenosine (B11128) triphosphate (ATP). nih.gov Research indicates that 3-HIB facilitates the transport of fatty acids into cells and boosts intracellular fatty acid oxidation, which in turn provides the necessary energy for cellular processes like proliferation. nih.gov This mechanism involves the conversion of fatty acids into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP. nih.govfrontiersin.org

Studies on various cell types have demonstrated the positive impact of 3-hydroxybutyrate on energy production. In porcine mammary gland epithelial cells, supplementation with 3-HIB has been shown to significantly increase cellular ATP production, particularly at concentrations of 0.8 mM and 1.6 mM after 16 and 24 hours of culture. nih.govfrontiersin.org This enhancement of ATP synthesis is linked to the upregulation of proteins involved in fatty acid oxidation. nih.govfrontiersin.org Similarly, in cerebral cortical neurons, the presence of 3-hydroxybutyrate leads to increased oxygen consumption and ATP production. nih.gov

The failing heart also appears to utilize 3-hydroxybutyrate as a defense mechanism under metabolic stress. jci.org By providing an additional substrate for the generation of acetyl-CoA, 3-hydroxybutyrate can lead to increased production of NADH, a crucial molecule for driving energy transfer and subsequent ATP production in the mitochondria. jci.org In the context of myocardial ischemia-reperfusion injury, 3-hydroxybutyrate has been found to increase ATP production, contributing to its protective effects on the heart muscle. mdpi.comnih.gov The fundamental role of ketone bodies, including 3-hydroxybutyrate, in energy metabolism lies in their ability to be converted to acetyl-CoA, which fuels the citric acid cycle for ATP synthesis. histocutup.co.ukmdpi.com

Table 1: Effect of this compound (3-HIB) Supplementation on Cellular ATP Production in Porcine Mammary Gland Epithelial Cells

Time (hours) 3-HIB Concentration Effect on ATP Production Reference
0-8 Various No significant effect nih.gov
16 0.8 mM or 1.6 mM Significantly increased nih.gov
24 0.8 mM or 1.6 mM Significantly increased nih.gov
48 Various No significant effect nih.gov

Role in Cellular Processes

This compound has been identified as a molecule that can influence cell growth and proliferation. semanticscholar.org Research on porcine mammary gland epithelial cells has demonstrated that appropriate concentrations of 3-HIB can significantly enhance cell proliferation. nih.govresearchgate.net This effect is accompanied by an increased expression of proteins associated with cell cycle progression. nih.govresearchgate.net

Specifically, studies have shown that supplementation with 0.4–0.8 mM of 3-HIB leads to an increase in the expression of proteins in the mTOR signaling pathway and the cell cycle protein, Cyclin D1. nih.govfrontiersin.org Concurrently, it inhibits the expression of the cell cycle arrest protein, P27. nih.govfrontiersin.org The energy required for this increased proliferation is supplied by the 3-HIB-mediated enhancement of fatty acid oxidation and subsequent ATP synthesis. nih.gov The promotion of lipid metabolism by 3-HIB, therefore, appears to be directly linked to its ability to support and drive cell proliferation. nih.govresearchgate.net

Table 2: Proteins Modulated by this compound in Porcine Mammary Gland Epithelial Cells

Protein/Pathway Effect of 3-HIB (0.4-0.8 mM) Cellular Function Reference
mTOR Signaling Pathway Proteins Increased expression Cell growth, proliferation nih.govfrontiersin.org
Cyclin D1 Increased expression Cell cycle progression (G1 to S phase) nih.govfrontiersin.org
P27 Inhibited expression Cell cycle arrest nih.govfrontiersin.org

This compound plays a notable regulatory role in the differentiation of fat cells, a process known as adipogenesis. nih.govnih.gov During the differentiation of both white and brown adipocytes, there is an upregulation of branched-chain amino acid (BCAA) utilization, leading to an increased release of 3-HIB. nih.govresearchgate.net This suggests that 3-HIB is an active participant in the adipogenic process.

The addition of 3-HIB to adipocyte cultures has been shown to modulate their function. For instance, it can increase fatty acid uptake in both white and brown adipocytes. nih.govnih.gov Furthermore, knockdown of the enzyme responsible for 3-HIB formation, 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), results in decreased 3-HIB release and reduced lipid accumulation in both white and brown adipocytes. nih.govresearchgate.net Conversely, adding 3-HIB back to the cultures can increase fatty acid uptake. nih.gov These findings establish 3-HIB as an adipocyte-derived signaling molecule that regulates adipocyte function and differentiation. nih.govnih.govsci-hub.se

Table 3: Role of this compound (3-HIB) in Adipocyte Differentiation

Process Observation Reference
Adipogenic Differentiation Increased release of 3-HIB from differentiating white and brown adipocytes. nih.govresearchgate.net
HIBCH Knockdown Decreased 3-HIB release and reduced lipid accumulation. nih.govresearchgate.net
3-HIB Supplementation Increased fatty acid uptake in white and brown adipocytes. nih.govnih.gov

Cell Proliferation Mechanisms

Epigenetic Regulatory Effects

A significant regulatory function of 3-hydroxybutyrate is its role as an endogenous inhibitor of histone deacetylases (HDACs). nih.govnih.govresearchgate.net Specifically, it has been identified as an inhibitor of class I HDACs. researchgate.net This inhibition leads to an increase in the level of histone acetylation, which alters chromatin structure and influences gene expression. nih.govsemanticscholar.org

Studies have shown that administration of 3-hydroxybutyrate, or conditions that naturally increase its levels like fasting, lead to a global increase in histone acetylation in various tissues. nih.govsemanticscholar.org This inhibition of HDACs by 3-hydroxybutyrate is correlated with widespread changes in the transcription of genes, including those involved in conferring resistance to oxidative stress, such as FOXO3A and MT2. nih.govsemanticscholar.org By increasing histone acetylation at the promoters of these genes, 3-hydroxybutyrate can activate their expression. researchgate.net However, it is noteworthy that in some specific cell types, such as renal proximal tubular cells, 3-hydroxybutyrate did not appear to function as an HDAC inhibitor, suggesting its effects may be cell-context dependent. mdpi.com

Table 4: 3-Hydroxybutyrate as a Histone Deacetylase (HDAC) Inhibitor

Finding Detail Reference
General Function Endogenous inhibitor of HDACs. nih.govnih.govresearchgate.net
Specificity Inhibits Class I HDACs. researchgate.net
Mechanism Increases histone acetylation, altering gene expression. nih.govsemanticscholar.org
Downstream Effects Activates genes involved in oxidative stress resistance (e.g., FOXO3A, MT2). nih.govsemanticscholar.orgresearchgate.net
Context-Dependency Did not function as an HDAC inhibitor in renal proximal tubular cells in one study. mdpi.com

Beyond histone acetylation, 3-hydroxybutyrate also exerts epigenetic control by influencing DNA methylation. semanticscholar.orgnih.gov Research indicates that 3-hydroxybutyrate can affect the expression of genes that are key players in the DNA methylation process. mdpi.comnih.gov

Specifically, in plant models, 3-hydroxybutyrate has been identified as an endogenous activator of several crucial enzymes involved in chromatin remodeling and DNA methylation. mdpi.comnih.gov These include Chromomethylase 3 (CMT3), Decreased DNA Methylation 1 (DDM1), and the DEMETER DNA glycosylase (DME). mdpi.comnih.govresearchgate.net Furthermore, other studies suggest that β-hydroxybutyrate can block DNA methylation by inhibiting DNA methyltransferase (DNMT). nih.gov This modulation of DNA methylation machinery provides another layer to the epigenetic regulatory functions of 3-hydroxybutyrate, linking cellular metabolic status to the regulation of gene expression. mdpi.comnih.gov

Table 5: Enzymes Involved in DNA Methylation Influenced by 3-Hydroxybutyrate

Enzyme Role in DNA Methylation Effect of 3-Hydroxybutyrate Reference
Chromomethylase 3 (CMT3) Methyltransferase Activation mdpi.comnih.gov
Decreased DNA Methylation 1 (DDM1) Chromatin Remodeling Activation mdpi.comnih.gov
DEMETER DNA glycosylase (DME) Demethylase Activation mdpi.comnih.gov
DNA methyltransferase (DNMT) Methyltransferase Inhibition nih.gov

Inhibition of Histone Deacetylases

Redox Homeostasis and Antioxidant Capacity

This compound (3-HIB), a catabolic intermediate of the branched-chain amino acid valine, has been identified as a signaling molecule with roles in metabolic regulation. nih.govfrontiersin.org Its influence extends to cellular bioenergetics and, consequently, to the complex interplay of redox homeostasis. The role of 3-HIB in modulating oxidative stress is an emerging area of research, with findings pointing towards context-dependent and cell-specific effects on the production of reactive oxygen species (ROS). nih.gov

Currently, there is a lack of scientific literature and research findings demonstrating that this compound exerts a direct antioxidant action by scavenging free radicals. Its role in redox homeostasis appears to be mediated through its influence on mitochondrial activity rather than direct chemical quenching of reactive oxygen species.

Research has revealed that this compound has a modulatory effect on mitochondrial function that can alter the production of reactive oxygen species (ROS) in a cell-type-specific manner. A key study investigating the effects of 3-HIB on adipocytes found that its impact on mitochondrial ROS generation differs significantly between white and brown fat cells.

In differentiated white adipocytes, treatment with this compound leads to a decrease in both mitochondrial oxygen consumption and the generation of ROS. nih.gov This suggests that in white adipose tissue, 3-HIB may have a protective effect against oxidative stress by suppressing a primary source of cellular ROS.

Conversely, in brown adipocytes, the addition of 3-HIB results in an increase in mitochondrial oxygen consumption and a corresponding rise in ROS generation. nih.gov This indicates that in thermogenically active brown fat, 3-HIB may enhance metabolic activity, with an associated increase in ROS as a byproduct.

The table below summarizes the dose-dependent effects of 3-HIB on ROS production in different adipocyte cell types based on research findings. nih.govresearchgate.net

Cell Type3-HIB ConcentrationEffect on ROS Production
White Adipocytes25 µM - 10 mMDecreased generation of reactive oxygen species.
Brown Adipocytes25 µM - 10 mMIncreased generation of reactive oxygen species.

These findings underscore a nuanced role for 3-HIB in redox control, where it does not act as a universal antioxidant but rather as a modulator of mitochondrial activity with divergent effects depending on the metabolic characteristics of the cell. nih.gov

As of now, scientific studies have not provided evidence that this compound promotes the expression of endogenous antioxidant defense systems. Unlike other metabolites that have been shown to activate key transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2) to upregulate antioxidant enzymes, such a mechanism has not been identified for this compound. Its influence on the cellular redox environment appears primarily linked to its direct effects on mitochondrial respiration. nih.gov

Interconnections of 3 Hydroxyisobutyrate Metabolism with Broader Metabolic Networks

Cross-Talk with Branched-Chain Amino Acid (BCAA) Catabolism

3-Hydroxyisobutyrate is a pivotal catabolic intermediate of the branched-chain amino acid valine. nih.govbevital.no The breakdown of BCAAs—valine, leucine, and isoleucine—is a multi-step enzymatic process. In the case of valine, its catabolism ultimately yields succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. A key step in this pathway is the conversion of 3-hydroxyisobutyryl-CoA to 3-HIB, a reaction catalyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). nih.govbiorxiv.org

Interaction with Central Carbon Metabolism

The metabolic fate of 3-HIB is directly linked to central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle. Following its formation, 3-HIB is further metabolized to propionyl-CoA and subsequently to succinyl-CoA. biorxiv.org Succinyl-CoA is a key intermediate of the TCA cycle, a central metabolic hub that generates energy in the form of ATP and provides precursors for various biosynthetic pathways. biorxiv.orgcreative-proteomics.com

By feeding into the TCA cycle, the carbon skeleton of valine, via 3-HIB, contributes to cellular energy production and anaplerosis—the replenishment of TCA cycle intermediates. biorxiv.org The entry of valine-derived carbons into the TCA cycle is facilitated by a series of enzymatic reactions. mdpi.com Inhibition of valine catabolism, specifically through the suppression of HIBCH, has been shown to reduce intracellular levels of succinate (B1194679) and other TCA cycle metabolites, impairing cellular respiration. biorxiv.orgnih.gov This highlights the importance of the valine-to-3-HIB-to-succinyl-CoA pathway in maintaining the integrity and function of central carbon metabolism.

Interplay with Lipid and Amino Acid Metabolism

3-HIB plays a significant role in the interplay between amino acid and lipid metabolism. It has been identified as a signaling molecule that promotes the uptake of fatty acids into tissues like muscle and adipocytes. nih.govbevital.no This function is particularly relevant in the context of lipid accumulation and insulin (B600854) resistance. mdpi.comresearchgate.net In adipocytes, the catabolism of 3-HIB is a critical step for incorporating carbon atoms from valine into newly synthesized fatty acids. nih.gov

Studies have demonstrated that the addition of 3-HIB to adipocyte cultures increases fatty acid uptake. nih.gov Furthermore, in porcine mammary gland epithelial cells, 3-HIB has been shown to increase the expression of proteins involved in de novo fatty acid synthesis and transport, leading to an increase in polyunsaturated fatty acids. researchgate.netnih.gov It also upregulates the expression of proteins related to fatty acid oxidation, ultimately boosting cellular ATP synthesis. nih.govresearchgate.net Conversely, reducing 3-HIB synthesis by silencing the HIBCH gene leads to a significant decrease in cellular triglyceride synthesis. nih.govfrontiersin.org This evidence strongly suggests that 3-HIB is a key metabolite that links valine catabolism to the regulation of lipid metabolism.

Regulatory Feedback Loops (e.g., Valine/3-HIB Pathway and PDK4 in Hepatic Metabolism)

A notable example of 3-HIB's regulatory role is its involvement in a feedback loop with pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) in the liver. nih.govresearchgate.net PDK4 is a key enzyme that regulates the entry of pyruvate into the TCA cycle by inhibiting the pyruvate dehydrogenase complex. Research has identified a regulatory feedback loop where the valine/3-HIB pathway and PDK4 influence hepatic fatty acid metabolism. biorxiv.orgresearchgate.net

In human hepatocytes, overexpression of HIBCH, the enzyme that produces 3-HIB, leads to increased 3-HIB release and fatty acid uptake. researchgate.netnih.gov Conversely, knockdown of HIBCH results in increased cellular respiration and is associated with the upregulation of PDK4. researchgate.netnih.gov Furthermore, treatment with a PDK4 inhibitor has been shown to decrease 3-HIB release while increasing fatty acid uptake and HIBCH mRNA levels. researchgate.netnih.gov These findings suggest a complex interplay where 3-HIB levels can influence PDK4 activity, and in turn, PDK4 can modulate the valine catabolic pathway, impacting hepatic lipid metabolism. researchgate.net This regulatory loop is implicated in conditions like fatty liver disease. researchgate.netnih.gov

Integration with Cellular Signaling Pathways

The metabolic effects of 3-HIB are also mediated through its integration with key cellular signaling pathways that govern cell growth, proliferation, and metabolism.

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of numerous cellular processes, including glucose metabolism, protein synthesis, and cell survival. genome.jpcellsignal.com Some studies suggest that 3-HIB may promote the expression of fatty acid transport proteins by activating the PI3K/Akt pathway. nih.govfrontiersin.org This pathway is known to be activated by various growth factors and hormones and plays a central role in mediating their metabolic effects. cellsignal.com The potential activation of the PI3K/Akt pathway by 3-HIB provides a mechanistic link between valine catabolism and the regulation of nutrient transport and metabolism at the cellular level. mdpi.com

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is another central regulator of cell growth, proliferation, and metabolism, often acting downstream of the PI3K/Akt pathway. mdpi.com Research in porcine mammary gland epithelial cells has shown that the addition of 3-HIB increases the expression of proteins related to the mTOR signaling pathway. researchgate.netnih.govfrontiersin.org Specifically, treatment with 3-HIB led to increased levels of mTOR signaling pathway-related proteins, the cell cycle protein Cyclin D1, and a decrease in the cell cycle arrest protein P27. researchgate.netnih.gov This suggests that 3-HIB can influence cell proliferation and metabolism by modulating mTOR activity. The activation of mTOR signaling by BCAAs, particularly leucine, is well-established, and the finding that a valine metabolite also interacts with this pathway further highlights the intricate signaling roles of BCAA catabolites. koreamed.org

cAMP/PKA/CREB Signaling Pathway

While direct research linking this compound (3-HIB) specifically to the cyclic AMP (cAMP)/protein kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway is limited, studies on the structurally similar ketone body, 3-hydroxybutyrate (B1226725) (3-HB), provide valuable insights. Research has shown that 3-HB can influence this pathway. For instance, in certain conditions, an increased concentration of 3-HB can inhibit the cAMP/PKA/CREB signaling pathway, thereby regulating processes like lipid degradation. mdpi.com One study demonstrated that hunger can activate this pathway to promote lipid metabolism, and an infusion of 3-HB can counteract this by increasing the expression of GPR109A mRNA and subsequently inhibiting the cAMP/PKA/CREB cascade. mdpi.com Furthermore, in human bone marrow-derived mesenchymal stem cells, 3-HB has been found to activate the cAMP/PKA/CREB pathway by increasing intracellular calcium ions through the hydroxycarboxylic acid receptor 2 (HCAR2), which in turn reduces apoptosis. nih.govresearchgate.net This suggests that related metabolites can interact with and modulate this key cellular signaling cascade, although the specific role of 3-HIB in this context requires further investigation.

Dysregulation of this compound Metabolism in Pathological States: Mechanistic Investigations

Dysregulation of this compound (3-HIB) metabolism, a key intermediate in the catabolism of the branched-chain amino acid valine, is increasingly implicated in the mechanistic underpinnings of several pathological states. nih.govuib.no Elevated circulating levels of 3-HIB are strongly associated with insulin resistance, type 2 diabetes, and fatty liver disease. nih.govsci-hub.senih.gov The metabolic bottleneck often involves the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), which converts 3-hydroxyisobutyryl-CoA to free 3-HIB, allowing it to exit the mitochondria and the cell. sci-hub.se Perturbations in this pathway can lead to an accumulation of 3-HIB and other upstream metabolites, contributing to cellular dysfunction. nih.gov Mechanistic investigations have begun to unravel how excess 3-HIB influences crucial cellular processes such as fatty acid uptake and storage, mitochondrial function, and insulin signaling in key metabolic tissues like muscle, liver, and adipose tissue. nih.govnih.gov Furthermore, severe genetic defects in the enzymes responsible for 3-HIB metabolism result in rare but serious inborn errors of metabolism, characterized by neurological damage and ketoacidosis. nih.govcambridge.org

Mechanistic Links to Insulin Resistance and Metabolic Disorders

Elevated levels of this compound (3-HIB), a catabolite of the amino acid valine, are strongly correlated with insulin resistance and the risk of developing type 2 diabetes. nih.govdiabetesjournals.orgnih.gov Mechanistically, 3-HIB is thought to contribute to insulin resistance by promoting the uptake of fatty acids in skeletal muscle. diabetesjournals.org This influx of lipids into muscle cells can interfere with insulin signaling pathways.

Studies have shown that while insulin normally suppresses plasma 3-HIB levels, the ingestion of protein can prevent this decrease, an effect that coincides with reduced insulin-stimulated glucose disposal. diabetesjournals.org This suggests that protein intake, by modulating 3-HIB levels, may play a role in amino acid-induced insulin resistance. diabetesjournals.org The enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) is a key regulator in this process, as it produces the free form of 3-HIB that can be released from cells. sci-hub.se

In adipocytes, 3-HIB has been identified as a novel regulator of metabolic function. nih.govnih.gov Both white and brown adipocytes release 3-HIB, and its production increases during their differentiation. nih.gov When added to adipocyte cultures, 3-HIB enhances fatty acid uptake and can modulate insulin-stimulated glucose uptake. nih.gov This indicates that 3-HIB, acting as a signaling molecule, directly influences the metabolic activities of fat cells, linking valine metabolism to the broader systemic insulin resistance seen in obesity and type 2 diabetes. nih.govnih.gov

ConditionKey Mechanistic Finding Related to 3-HIBPrimary Tissue/Cell Type InvolvedReference
Amino Acid-Induced Insulin Resistance3-HIB promotes fatty acid uptake, impairing insulin signaling. Protein ingestion prevents the normal insulin-induced drop in 3-HIB.Skeletal Muscle diabetesjournals.org
Obesity-Associated Insulin Resistance3-HIB, released from adipocytes, modulates fatty acid and glucose uptake, linking BCAA metabolism to adipocyte dysfunction.White and Brown Adipocytes nih.gov
Type 2 DiabetesCirculating 3-HIB levels are elevated and positively correlate with measures of insulin resistance (HOMA2-IR).Systemic nih.gov

Role in Hepatic Lipid Accumulation and Fatty Liver Disease Mechanisms

The metabolism of this compound (3-HIB) in the liver is mechanistically linked to hepatic lipid accumulation and the development of non-alcoholic fatty liver disease (NAFLD). nih.govuib.no Elevated plasma 3-HIB concentrations and increased hepatic expression of the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), which produces 3-HIB, are positively correlated with the amount of fat in the liver. nih.govnih.gov

In human hepatocytes, overexpression of HIBCH leads to increased 3-HIB release and enhanced fatty acid uptake, promoting lipid storage. nih.govnih.gov Conversely, reducing HIBCH expression results in increased cellular respiration and a decrease in reactive oxygen species (ROS). nih.govnih.gov This suggests that the HIBCH-mediated production of 3-HIB plays a direct role in regulating how liver cells handle fatty acids.

Further research has identified a regulatory feedback loop involving 3-HIB and pyruvate dehydrogenase kinase 4 (PDK4), a marker of fatty acid oxidation. nih.govnih.gov Supplementing hepatocytes with 3-HIB was found to decrease HIBCH expression and fatty acid uptake while simultaneously increasing cellular respiration and ROS. nih.govnih.gov These findings implicate the hepatic valine-to-3-HIB pathway as a significant contributor to the mechanisms underlying fatty liver disease, where dysregulation leads to an environment that favors lipid accumulation within hepatocytes. nih.govresearchgate.net

Experimental Condition in HepatocytesObserved Effect on Lipid MetabolismKey TakeawayReference
HIBCH OverexpressionIncreased 3-HIB release and fatty acid uptake.Higher HIBCH activity promotes lipid accumulation. nih.govnih.gov
HIBCH KnockdownIncreased cellular respiration, decreased reactive oxygen species (ROS).Lower HIBCH activity shifts metabolism away from lipid storage. nih.govnih.gov
3-HIB SupplementationDecreased HIBCH expression, reduced fatty acid uptake, increased cellular respiration and ROS.External 3-HIB creates a feedback loop that alters hepatic fat metabolism. nih.govnih.gov

Biochemical Basis of Inborn Errors of Metabolism Affecting this compound

Inborn errors of metabolism affecting the valine catabolic pathway can lead to the accumulation of this compound (3-HIB), resulting in distinct metabolic disorders. The two primary conditions are 3-hydroxyisobutyric aciduria and 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency.

3-Hydroxyisobutyric aciduria arises from a deficiency in the enzyme this compound dehydrogenase (HIBADH). ontosight.aicegat.comusc.edu This enzyme is responsible for converting 3-HIB to methylmalonate semialdehyde. ontosight.ai A lack of HIBADH function causes a metabolic block, leading to the accumulation and significant excretion of 3-HIB in the urine. cegat.comusc.edunih.govh-brs.de The clinical presentation often includes repeated episodes of ketoacidosis and chronic lactic acidemia. nih.gov

3-Hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency is an autosomal recessive disorder caused by mutations in the HIBCH gene. nih.govfrontiersin.orggenecards.org This enzyme catalyzes the conversion of 3-hydroxyisobutyryl-CoA to free 3-HIB. nih.gov Its deficiency leads to the accumulation of upstream toxic metabolites, such as methacrylyl-CoA. nih.gov Biochemically, this condition is often identified by elevated levels of hydroxy-C4-carnitine in the blood. iap-kpj.org Clinically, HIBCH deficiency is severe, often presenting as a Leigh-like syndrome with neurodegeneration, abnormalities in the basal ganglia, and ketoacidosis. nih.goviap-kpj.org The severity of the disease can correlate with the amount of residual HIBCH enzyme activity, with some mutations leading to more profound clinical outcomes than others. nih.govfrontiersin.org

DisorderDeficient EnzymeGenePrimary Accumulated Metabolite(s)Key Biochemical MarkersReference
3-Hydroxyisobutyric AciduriaThis compound DehydrogenaseHIBADH3-Hydroxyisobutyric acidHigh urinary 3-hydroxyisobutyric acid ontosight.aicegat.comnih.gov
3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Deficiency3-Hydroxyisobutyryl-CoA HydrolaseHIBCHMethacrylyl-CoA and other upstream intermediatesElevated blood hydroxy-C4-carnitine nih.goviap-kpj.org

Analytical Methodologies for 3 Hydroxyisobutyrate Research

Chromatographic Techniques for Quantification

Chromatographic methods coupled with mass spectrometry are the cornerstone for the specific and sensitive quantification of 3-hydroxyisobutyrate in complex biological samples.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of 3-HIB. bevital.nod-nb.infodiabetesjournals.org This method typically involves a derivatization step to increase the volatility of the analyte for gas-phase analysis. A common derivatization agent is N-methyl-N-trimethylsilyltrifluoroacetamide. d-nb.info The use of a stable isotope-labeled internal standard, such as this compound-d5, is essential for accurate quantification. usercontent.one

In GC-MS analysis, the mass selective detector is often operated in the selected ion monitoring (SIM) mode to enhance sensitivity and specificity. d-nb.info For the trimethylsilyl (B98337) derivative of this compound, characteristic ions are monitored. For instance, a target ion of m/z 177 and a qualifier ion of m/z 218 have been used for quantification. d-nb.info Another approach involves monitoring the tert-butyldimethylsilyl derivative, where an issue of co-elution with this compound, a metabolite of valine, can lead to overestimation of R-3-hydroxybutyrate when monitoring fragments in the m/z 275 to 281 range. nih.gov A more specific method monitors fragments in the m/z 159 to 163 range. nih.gov

GC-MS/MS methods provide even greater specificity through multiple reaction monitoring (MRM). usercontent.one For example, a precursor ion of 145.0 m/z can be fragmented to a product ion of 69.0 m/z for 3-HIB, while the deuterated internal standard is monitored using the transition from 150.0 m/z to 74.0 m/z. usercontent.one These methods have been validated according to international guidelines and demonstrate good performance characteristics. d-nb.infousercontent.one

Table 1: Performance Characteristics of a GC-MS/MS Method for this compound Quantification usercontent.one

Parameter Value
Linear Range 1 - 1000 µmol/L
Linearity (r²) 0.998
Limit of Detection (LOD) 1 µmol/L
Within-day CV 2-4 %

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative for the quantification of this compound, often with simpler sample preparation compared to GC-MS. researchgate.net This technique has been successfully applied to various biological samples, including plasma and saliva. researchgate.netjrespharm.comnih.gov To enhance sensitivity, especially in the positive electrospray ionization mode, derivatization of 3-HIB may be employed. One such method involves converting hydroxybutyrates into 2-pyridylmethyl (2PM) ester derivatives. nih.gov

LC-MS/MS methods are highly specific and allow for the simultaneous quantification of 3-HIB and other related metabolites. nih.govdntb.gov.ua For instance, a method was developed to quantify 3-hydroxybutyric acid and 3-hydroxyisovaleric acid in plasma samples using a Phenomenex Luna NH2 column with a mobile phase consisting of 0.1% formic acid and acetonitrile. jrespharm.com The multiple reaction monitoring (MRM) transitions are specific for each analyte, ensuring accurate identification and quantification. jrespharm.com The use of stable isotope-labeled internal standards is also a common practice in LC-MS/MS to ensure high accuracy and precision. nih.gov

These methods are validated for linearity, accuracy, precision, and sensitivity. jrespharm.comnih.gov For example, one LC-MS/MS method for salivary hydroxybutyrates demonstrated inter-assay coefficients of variation between 0.45–5.28% and mean recoveries ranging from 98.5% to 108.8%. nih.gov

Table 2: Validation Parameters of an LC-MS/MS Method for Hydroxybutyrates in Saliva nih.gov

Parameter This compound
Mean Recovery 99.6%
Inter-assay CV (Sample Prep) 0.45–5.28 %
Inter-assay CV (Measurement) 0.54–3.45 %

Gas Chromatography-Mass Spectrometry (GC-MS)

Enzymatic Assays for this compound and Related Enzyme Activities

Enzymatic assays provide a functional measure of this compound or the activity of enzymes involved in its metabolism. A spectrophotometric end-point assay has been developed for the determination of S-3-hydroxyisobutyrate in biological fluids. nih.gov This assay relies on the enzyme this compound dehydrogenase (HIBADH), which catalyzes the oxidation of S-3-hydroxyisobutyrate, leading to the production of NADH that can be measured at 340 nm. nih.gov This method is highly specific and is not affected by a range of other hydroxy acids, such as R-3-hydroxyisobutyrate and 3-hydroxybutyrate (B1226725). nih.gov The assay has been applied to measure S-3-hydroxyisobutyrate levels in plasma from rats under different metabolic conditions. nih.gov

Commercially available enzyme-linked immunosorbent assay (ELISA) kits are also available for the detection of HIBADH in human serum, plasma, and cell culture supernatants. assaygenie.com These kits offer a reliable tool for researchers investigating the role of HIBADH in various metabolic disorders. assaygenie.com The enzymatic activity of HIBADH can also be measured spectrophotometrically by monitoring the production of NADH at 340 nm in the presence of S-3-hydroxyisobutyrate and NAD+. nih.gov

Table 3: Plasma S-3-Hydroxyisobutyrate Levels in Rats Measured by Enzymatic Assay nih.gov

Condition Plasma S-3-Hydroxyisobutyrate (µM)
Normal 28
48-h Starved 42
Mildly Diabetic 112

Spectroscopic Analysis in Biological Systems

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, can be utilized for the analysis of this compound and related compounds in biological systems. NMR-based metabolomics has been employed to investigate the metabolic effects of 3-hydroxybutyrate on myoblast proliferation and differentiation. acs.org This approach allows for the simultaneous detection and quantification of a wide range of metabolites, providing a comprehensive view of the metabolic state of the system. acs.org

Raman spectroscopy has been demonstrated as a rapid and non-invasive method for the quantitative analysis of poly(3-hydroxybutyrate) (PHB), a biopolymer of 3-hydroxybutyrate, in bacteria. mdpi.com This technique identifies characteristic Raman emission lines for PHB (e.g., at 1736 cm⁻¹) and uses internal standards for quantification. mdpi.com While this application is for the polymer, it highlights the potential of spectroscopic methods for analyzing related molecules.

Targeted Metabolite Analyses

This compound is frequently included in targeted metabolomics panels used to study metabolic diseases. nih.govmdpi.comutmb.edu These panels allow for the simultaneous quantification of a predefined set of metabolites, often spanning multiple metabolic pathways. utmb.edu Targeted metabolomics assays are typically performed using mass spectrometry-based platforms, such as GC-MS/MS and LC-MS/MS, which provide high sensitivity and specificity. bevital.no

The inclusion of 3-HIB in these panels has facilitated research into its association with conditions like insulin (B600854) resistance, type 2 diabetes, and fatty liver disease. nih.govnih.govnih.gov For example, targeted metabolomics has been used to demonstrate that circulating 3-HIB is elevated in individuals with hyperglycemia and type 2 diabetes. nih.gov These analyses often use stable isotope-labeled internal standards for each metabolite to ensure accurate quantification. bevital.no

Application in Metabolic Flux Analysis

Metabolic flux analysis is a powerful systems biology approach used to quantify the rates of metabolic reactions within a cell. This methodology has been applied to study the production of 3-hydroxybutyrate in recombinant Escherichia coli. diva-portal.org By constructing genome-scale metabolic models, researchers can predict the effects of genetic modifications on metabolic pathways and identify targets for improving the production yield of 3-hydroxybutyrate. diva-portal.org

Flux balance analysis and thermodynamics-based metabolic flux analysis have been used to identify strategies to enhance 3-hydroxybutyrate productivity, such as limiting the growth rate of E. coli and redirecting glycolytic flux towards the pentose (B10789219) phosphate (B84403) pathway to ensure an adequate supply of NADPH. diva-portal.org Kinetic analysis, in conjunction with metabolic flux analysis, has also been used to understand the metabolic events leading to the production of poly(3-hydroxybutyrate), a polymer of 3-hydroxybutyrate. nih.gov This type of analysis has shown that the flux of the PHB pathway is sensitive to factors like the acetyl-CoA/CoA ratio and pH. nih.gov

Proteomic Approaches for Enzyme Identification and Characterization

Proteomic analysis is a powerful tool for the large-scale study of proteins, enabling the identification and quantification of the entire protein complement (proteome) of a cell, tissue, or organism under specific conditions. asm.org This methodology has been instrumental in identifying and characterizing enzymes involved in the metabolism of this compound, providing insights into their roles in various biological systems. By comparing protein expression profiles between different states, researchers can pinpoint enzymes that are upregulated or downregulated, suggesting their involvement in specific metabolic pathways. nih.gov

Proteomic strategies have been successfully employed to discover and characterize this compound dehydrogenase (HIBADH), a key enzyme in the valine catabolic pathway. nih.gov For instance, a comparative proteomic approach was used to investigate proteins associated with sperm motility. researchgate.net This research identified HIBADH as one of the proteins that were downregulated in spermatozoa with low motility compared to those with good motility, suggesting its importance in sperm function. nih.govresearchgate.net The initial proteomic discovery was often followed by further characterization using techniques like western blotting and enzymatic activity assays to confirm the findings. nih.gov

In plant biology, proteomic analysis of mitochondrial fractions from Arabidopsis thaliana was crucial for identifying a putative this compound dehydrogenase, termed AtHDH1. researchgate.netnih.gov This identification was achieved through a combination of systematic searches of the Arabidopsis genome for genes encoding proteins similar to known catabolic enzymes and direct proteomic analysis of the mitochondrial protein landscape. nih.govoup.com The use of two-dimensional gel electrophoresis (2-DE) and subsequent mass spectrometry has been a common workflow in these types of studies. nih.govacs.org

Furthermore, proteomic analysis has shed light on metabolic changes in post-mortem muscle tissue. A study on bovine longissimus thoracis muscle used 2-DE based proteome analysis to investigate changes in metabolic proteins shortly after slaughter. acs.org The results showed an increased intensity of the NADP-dependent enzyme this compound dehydrogenase, indicating an upregulation of aerobic energy metabolism in the muscle immediately following death. acs.org

These examples highlight the utility of proteomics as an initial discovery tool. It allows for an unbiased survey of protein changes, leading to the identification of candidate enzymes like HIBADH. Subsequent biochemical and genetic analyses are then typically required to fully characterize the enzyme's function and physiological relevance.

Research Findings from Proteomic Studies

The following table summarizes key findings from proteomic research related to enzymes involved in this compound metabolism.

Enzyme IdentifiedOrganism/SystemProteomic Approach/MethodologyKey Findings/SignificanceCitation(s)
This compound dehydrogenase (HIBADH)Human SpermatozoaComparative proteomic analysisIdentified decreased levels of HIBADH in poor-motility sperm, suggesting a role in mitochondrial function and sperm motility. nih.govresearchgate.net
Putative this compound dehydrogenase (AtHDH1)Arabidopsis thalianaProteomic analysis of mitochondrial fractions (2D gel-based, complexome-profiling)Identified a key enzyme in the valine and isoleucine degradation pathways in plants. researchgate.netnih.govoup.com
This compound dehydrogenaseBovine Muscle (post-mortem)2-DE based proteome analysisRevealed increased levels of the enzyme, indicating a shift in energy metabolism immediately after slaughter. acs.org

Role of 3 Hydroxyisobutyrate in Poly 3 Hydroxybutyrate Metabolism Bacterial/plant Context

3-Hydroxyisobutyrate as a Monomer in Poly(3-hydroxybutyrate) (PHB) Synthesis

Poly(3-hydroxybutyrate) (PHB) is a bioplastic and a type of polyhydroxyalkanoate (PHA) that certain bacteria produce as intracellular lipid inclusions when they are under conditions of excess carbon source and limited essential nutrients. tandfonline.com The monomers that make up PHB are typically 3-hydroxybutyrate (B1226725) (3-HB). tandfonline.com While this compound is a structural isomer of 3-hydroxybutyrate, the primary monomer for PHB synthesis is the (R)-enantiomer of 3-hydroxybutyryl-CoA. tandfonline.comnih.gov

The incorporation of different monomers, such as 3-hydroxyvalerate (B1259860) (3-HV), can occur when specific precursor substrates like propionic acid are provided, leading to the formation of copolymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). tandfonline.com The synthesis of more complex PHAs, including those with medium-chain-length (mcl-PHA) and long-chain-length (lcl-PHA) monomers, is often linked to metabolic pathways like fatty acid β-oxidation. tandfonline.comtandfonline.com The specific monomers incorporated into the PHA polymer can be controlled by providing specific fatty acids during cultivation or through genetic engineering strategies that create new metabolic pathways or eliminate competing ones. tandfonline.comtandfonline.com

While the direct incorporation of this compound as a primary monomer in natural PHB synthesis is not the standard pathway, the versatility of PHA synthases and the potential for metabolic engineering open avenues for creating novel PHAs with unique properties. tandfonline.comnih.gov For instance, engineered pathways have been developed to produce copolymers containing various monomers, including 3-hydroxypropionate (B73278) and 3-hydroxyhexanoate, from unrelated carbon sources like glucose or CO2. mdpi.comfrontiersin.orgmdpi.com These approaches often involve introducing new enzymes or modifying existing pathways to generate the desired monomer-CoA thioesters for polymerization by PHA synthase. frontiersin.orgnih.gov

Biosynthesis of PHB and Related Polyhydroxyalkanoates (PHAs)

The biosynthesis of PHB and other PHAs is a multi-step enzymatic process primarily found in bacteria. tandfonline.com It serves as a mechanism for storing carbon and energy under nutrient-limiting conditions. nih.gov The most common and well-studied pathway for PHB synthesis involves three key enzymes encoded by the phaA, phaB, and phaC genes. tandfonline.com

The general pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by β-ketothiolase (PhaA). tandfonline.comresearchgate.net Subsequently, acetoacetyl-CoA is reduced to (R)-3-hydroxybutyryl-CoA by an NADPH-dependent acetoacetyl-CoA reductase (PhaB). researchgate.netresearchgate.net Finally, PHA synthase (PhaC) polymerizes the (R)-3-hydroxybutyryl-CoA monomers into the PHB polymer chain, releasing coenzyme A (CoA) in the process. nih.govresearchgate.net

Beyond this core pathway, bacteria can utilize intermediates from various metabolic routes, including glycolysis and fatty acid β-oxidation, to produce a diverse range of PHAs. tandfonline.comtandfonline.com The specific type of PHA produced is dependent on the microbial species and the available carbon sources. nih.gov

Enzyme-Catalyzed PHB Synthesis In Vitro

The enzymatic synthesis of PHB outside of a living organism (in vitro) has been successfully demonstrated, providing a controlled environment to study the polymerization process and produce PHB with specific characteristics. nih.gov A minimal system for in vitro PHB synthesis requires purified PHA synthase (PhaC) and the substrate, (R)-3-hydroxybutyryl coenzyme A. nih.gov

In one study, macroscopic PHB granules were formed within minutes when purified PHA synthase from Alcaligenes eutrophus (now Cupriavidus necator) was mixed with synthetically prepared (R)-3-hydroxybutyryl coenzyme A. nih.gov This experiment established the fundamental components necessary for PHB granule formation. The resulting artificial granules were spherical and significantly larger than those produced naturally within bacteria. nih.gov

Further research into in vitro PHB synthesis has explored multi-enzyme systems to generate the (R)-3-hydroxybutyryl-CoA substrate from simpler precursors like acetyl-CoA. researchgate.net These systems typically include β-ketothiolase (PhaA) and acetoacetyl-CoA reductase (PhaB) in addition to PHA synthase (PhaC). researchgate.net By analyzing the concentrations of metabolic intermediates like CoA, acetyl-CoA, acetoacetyl-CoA, and β-hydroxybutyryl-CoA, researchers can develop kinetic models to understand and optimize the in vitro biosynthesis of PHB. researchgate.net

Table 1: Key Enzymes in In Vitro PHB Synthesis

Enzyme Gene Function
β-ketothiolase phaA Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. tandfonline.comresearchgate.net
Acetoacetyl-CoA reductase phaB Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. researchgate.netresearchgate.net

In vitro systems offer the advantage of bypassing cellular limitations such as substrate uptake and toxicity, allowing for the use of a wider range of substrates to produce novel PHAs. researchgate.net The molecular mass of the resulting PHB can also be controlled by adjusting the initial concentration of PHA synthase. nih.gov

Metabolic Engineering Strategies for PHB Production

Metabolic engineering plays a crucial role in enhancing the production of PHB and other PHAs in microorganisms. researchgate.net These strategies aim to improve yields, increase efficiency, and enable the synthesis of novel copolymers with desired properties by manipulating the metabolic pathways of the host organism. researchgate.net

Key metabolic engineering approaches for boosting PHB production include:

Gene Overexpression: Increasing the expression of the core PHB biosynthesis genes (phaA, phaB, and phaC) can lead to higher flux towards PHB accumulation.

Bypass Engineering and Pathway Addition: Introducing new metabolic pathways or bypassing native ones can provide alternative routes for precursor supply and enhance PHB synthesis. For example, non-canonical pathways using malonyl-CoA as a precursor for PHB have been engineered in organisms like Pseudomonas putida. nih.gov

Deletion of Competing Pathways: Eliminating or downregulating metabolic pathways that compete for the same precursors as PHB synthesis can redirect the carbon flow towards polymer accumulation. tandfonline.comtandfonline.com

Metabolic engineering has also been instrumental in producing PHAs with tailored monomer compositions. By introducing genes from different organisms or creating entirely new pathways, researchers have successfully produced copolymers like P(3HB-co-3HHx) from unrelated carbon sources such as glucose or CO2 in engineered strains of E. coli and Cupriavidus necator. mdpi.comfrontiersin.org For instance, a pathway for converting β-alanine to 3-hydroxypropionate (3HP) was engineered in C. necator to enable the synthesis of P(3HB-co-3HP). acs.org

Table 2: Examples of Metabolic Engineering Strategies for PHA Production

Strategy Organism Target Outcome Reference
Heterologous pathway expression Zymomonas mobilis phaCAB operon Co-production of bioethanol and PHB rsc.org
Increased malonyl-CoA availability Pseudomonas putida Non-canonical PHB pathway Increased PHB accumulation nih.gov
Artificial pathway installation Escherichia coli Ccr-Emd pathway P(3HB-co-3HHx) biosynthesis from glucose frontiersin.org

These genetic modifications, often guided by systems biology and metabolic flux analysis, are essential for developing microbial cell factories capable of efficient and sustainable production of a wide range of PHAs. frontiersin.org

Intracellular Degradation of PHB and PHBV

The intracellular degradation of poly(3-hydroxybutyrate) (PHB) and its copolymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) is a vital metabolic process for the bacteria that accumulate these polymers. rsc.org This process, also known as mobilization, allows the bacteria to utilize the stored carbon and energy when external nutrient sources become scarce. rsc.orgnih.gov The degradation is catalyzed by a class of enzymes known as intracellular PHB depolymerases. rsc.org

The synthesis and degradation of PHB form a cyclic process within the cell. frontiersin.org The accumulated PHB exists in amorphous, mobile granules within the cytoplasm. nih.govnih.gov When required, the polymer is hydrolyzed back into its monomeric units, which can then enter the central metabolism. scielo.org.co

Role of PHB Depolymerases (PhaZ)

Intracellular PHB depolymerases, often denoted as PhaZ, are the key enzymes responsible for the breakdown of PHB granules within the cell. rsc.orgnih.gov These enzymes hydrolyze the ester bonds of the PHB polymer chain, releasing shorter oligomers and eventually monomers of 3-hydroxybutyrate. scielo.org.coresearchgate.net

Several types of intracellular PHB depolymerases have been identified in various bacteria, and their properties can differ. For example, in Zoogloea ramigera, the release of D(-)-3-hydroxybutyrate from native PHB granules was observed to be dependent on pH and ionic strength. nih.gov In Alcaligenes eutrophus (Cupriavidus necator), two types of PHB depolymerase activity have been suggested, one associated with the granules and another soluble enzyme in the cytoplasm. cdnsciencepub.com The activity of the soluble depolymerase was found to increase significantly during PHB synthesis. cdnsciencepub.com

The genome of Bacillus thuringiensis has been found to contain a gene, phaZ, encoding a novel type of intracellular PHB depolymerase. nih.gov This enzyme, which lacks a signal peptide, was shown to be active in hydrolyzing PHB both in vitro and in vivo. nih.gov A mutant strain lacking this gene exhibited a higher PHB content at the late stationary phase of growth, confirming the enzyme's role in PHB mobilization. nih.gov

It is important to distinguish between intracellular and extracellular PHB depolymerases. Intracellular depolymerases act on the endogenous PHB stores within the accumulating bacterium, whereas extracellular depolymerases are secreted by microorganisms to degrade external sources of PHA. rsc.orgnih.gov

Mechanisms of Hydrolytic and Enzymatic Degradation

The degradation of PHB and its copolymers involves both hydrolytic and enzymatic processes. mdpi.com In vivo, the primary mechanism is enzymatic degradation catalyzed by intracellular PHB depolymerases. rsc.org

The enzymatic degradation process generally involves two main steps:

Adsorption: The PHB depolymerase enzyme first binds to the surface of the PHB granule. researchgate.net

Hydrolysis: The catalytic domain of the enzyme then cleaves the ester linkages in the polymer backbone. scielo.org.coresearchgate.net

The products of this enzymatic hydrolysis are typically oligomers and monomers of 3-hydroxybutyrate. scielo.org.co In some bacteria, a dimer hydrolase is also present to further break down the initial degradation products into 3-hydroxybutyrate monomers. nih.gov

In vitro, PHB and PHBV can also undergo non-enzymatic hydrolytic degradation, where the ester bonds are cleaved by water. scielo.org.comdpi.com The rate of this hydrolysis is influenced by factors such as pH, temperature, and the crystallinity of the polymer. scielo.org.conih.govresearchgate.net Generally, the amorphous regions of the polymer are more susceptible to hydrolysis than the crystalline regions. scielo.org.co

Studies on the in vitro degradation of PHB and PHBV films have shown that both hydrolytic and enzymatic degradation lead to a decrease in the molecular mass of the polymer. mdpi.comnih.gov The rate and extent of degradation can be affected by the copolymer composition, with some studies suggesting that the presence of 3-hydroxyvalerate units can alter the degradation characteristics. mdpi.com For instance, enzymatic degradation can be accelerated in copolymers with a lower degree of crystallinity. nih.gov

Table 3: Factors Influencing PHB/PHBV Degradation

Factor Influence
Enzyme Presence Specific PHB depolymerases significantly accelerate the degradation process. scielo.org.coresearchgate.net
pH Both enzymatic and hydrolytic degradation rates are pH-dependent, with optimal pH ranges varying for different enzymes. nih.govcdnsciencepub.com
Temperature Higher temperatures generally increase the rate of hydrolytic degradation. researchgate.net
Crystallinity Amorphous regions of the polymer are more readily degraded than crystalline regions. scielo.org.conih.gov

| Copolymer Composition | The presence of co-monomers like 3-hydroxyvalerate can affect the physical properties and degradation rate of the polymer. mdpi.comnih.gov |

Understanding these degradation mechanisms is crucial for both the metabolic context of the producing organisms and for the environmental fate and biomedical applications of these biodegradable polymers.

Thermal Degradation Mechanisms of PHB

Poly(3-hydroxybutyrate) is a thermally unstable polymer, a characteristic that presents challenges for its processing at melt temperatures. researchgate.netgla.ac.uk The degradation process is complex and has been found to occur through multiple mechanisms depending on factors like temperature and time. researchgate.net The primary thermal degradation mechanism for PHB is a non-radical, random chain scission via a β-elimination reaction (also described as cis-elimination). researchgate.net

This degradation pathway primarily occurs at temperatures between 250°C and 400°C. researchgate.net The reaction involves the cleavage of the ester bonds within the polymer backbone, leading to the formation of crotonic acid (trans-2-butenoic acid) as the main volatile product, along with various oligomeric chain fragments with crotonate end-groups. researchgate.net The process can be auto-accelerated, and kinetic analyses have revealed that an initial period of random degradation can be followed by an auto-accelerated reaction phase. researchgate.net

At higher temperatures, above 400°C, the primary degradation products can undergo further decomposition. optica.orgnih.gov In a nitrogen atmosphere, crotonic acid breaks down to form propene and carbon dioxide. optica.orgnih.gov If the degradation occurs in the presence of oxygen, the propene formed is further oxidized to carbon dioxide, carbon monoxide, and water. optica.orgnih.gov

The main products resulting from the thermal degradation of PHB are summarized in the table below.

Degradation ProductChemical FormulaFormation Conditions
Crotonic AcidC₄H₆O₂Primary product from β-elimination at 250-400°C researchgate.net
Dimeric Volatiles-Formed during β-elimination researchgate.net
Trimeric Volatiles-Formed during β-elimination researchgate.net
PropeneC₃H₆Secondary product from crotonic acid breakdown >400°C (in N₂) optica.orgnih.gov
Carbon DioxideCO₂Secondary product from crotonic acid breakdown >400°C optica.orgnih.gov
Carbon MonoxideCOSecondary product in the presence of oxygen optica.orgnih.gov

Advanced Research Directions and Methodological Considerations

Systems Biology Approaches to 3-Hydroxyisobutyrate Metabolism

Systems biology offers a powerful lens through which to view the complex and dynamic nature of this compound (3-HIB) metabolism. By integrating multiple layers of biological information, researchers can move beyond a linear understanding of metabolic pathways to a more holistic view of how 3-HIB is regulated and how it, in turn, influences cellular and organismal physiology.

Integrated Omics Data Analysis (Transcriptomics, Proteomics, Metabolomics)

The integration of "omics" technologies—transcriptomics, proteomics, and metabolomics—provides a comprehensive snapshot of the molecular events surrounding 3-HIB. metabolon.com Transcriptomics reveals which genes related to 3-HIB metabolism are actively being transcribed into RNA, offering insights into the potential for pathway activation. nih.gov Proteomics quantifies the proteins present, indicating the actual enzymatic machinery available for metabolic conversions. nih.govmdpi.com Metabolomics directly measures the concentration of 3-HIB and other related small molecules, providing a real-time readout of metabolic activity. metabolon.commdpi.com

By combining these datasets, researchers can build a more complete picture. For instance, an increase in the transcript levels of genes encoding enzymes in the valine catabolic pathway, coupled with a rise in the corresponding protein levels and a concurrent elevation in 3-HIB concentrations, would provide strong evidence for the activation of this pathway. metabolon.comnih.govmdpi.com This multi-omics approach is crucial for understanding the complex interplay between genes, proteins, and metabolites in various physiological and pathological states. biorxiv.orgelifesciences.orgmdpi.com

Recent studies have begun to apply these integrated approaches. For example, in the context of insulin (B600854) resistance and type 2 diabetes, multi-omics analyses have revealed that changes in the plasma metabolome, including a significant reduction in the valine catabolic intermediate this compound, are observed following Roux-en-Y gastric bypass surgery. biorxiv.org This highlights the power of integrated omics to identify key metabolic shifts associated with clinical outcomes. biorxiv.org Furthermore, combining proteomic and metabolomic data has been used to investigate metabolic changes in the liver under specific conditions, revealing alterations in lipid metabolism-related processes. mdpi.com

Computational Modeling of Metabolic Networks and Fluxes

Computational modeling provides a framework for simulating and predicting the behavior of metabolic networks. researchcommons.orgusp.br Flux balance analysis (FBA) is a key technique used to predict the flow of metabolites—or flux—through a network under different conditions. researchcommons.org By constructing genome-scale metabolic models (GEMs) that include all known metabolic reactions in an organism, researchers can simulate the impact of genetic or environmental perturbations on 3-HIB production and utilization. researchcommons.orgoup.com

These models can be used to:

Identify key enzymes that control the flux through the valine catabolic pathway.

Predict the metabolic fate of 3-HIB under different nutritional states.

Design metabolic engineering strategies to either increase or decrease 3-HIB production for research or therapeutic purposes. researchgate.net

For example, a computational model could be used to simulate the effect of knocking out the gene for 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), the enzyme that produces 3-HIB. nih.govnih.gov The model's predictions about the resulting changes in metabolic fluxes could then be tested experimentally. Integrated network modeling has also been applied to understand the metabolic responses of complex microbial communities, such as those in soil, to environmental changes. osti.gov

Investigating Tissue and Organ-Specific Contributions to Systemic this compound Levels

Systemic levels of 3-HIB are not the result of a single organ's activity but rather the integrated output of multiple tissues. Understanding the specific contribution of each organ is crucial for deciphering the role of 3-HIB in health and disease.

Studies have shown that various tissues, including muscle, heart, and adipocytes, can release 3-HIB. diabetesjournals.org Adipose tissue, in particular, has been identified as a significant contributor to circulating branched-chain amino acids (BCAAs) and their metabolites. nih.gov Both white and brown adipocytes upregulate BCAA utilization and release increasing amounts of 3-HIB during their differentiation. nih.govdiabetesjournals.org The liver also plays a central role, not only in BCAA catabolism but also in clearing 3-HIB from circulation. researchgate.net

Research has indicated that the expression of enzymes involved in BCAA catabolism varies significantly across different organs. jst.go.jp For instance, in response to hypoxia, the levels of 3-HIB, a catabolite of valine, were found to be increased in the kidneys of mice. mdpi.com In the context of heart failure, the failing heart has been shown to increase its utilization of ketone bodies, including the structurally similar 3-hydroxybutyrate (B1226725). jci.org While distinct from 3-HIB, this highlights the heart's capacity for altered substrate utilization under stress. Interestingly, heart tissue has been found to contain a notable fraction of L-3-hydroxybutyrate, though its specific metabolism is not yet fully understood. ahajournals.org

In porcine mammary gland epithelial cells, 3-HIB has been shown to promote lipid metabolism and cell proliferation, suggesting a role in lactation. frontiersin.org This effect on lipid metabolism is a recurring theme, with studies in human adipocytes and mouse skeletal muscle cells also demonstrating the influence of 3-HIB on fatty acid transport and synthesis. nih.govfrontiersin.org

Elucidating Novel Regulatory Pathways Mediated by this compound

Beyond its role as a metabolic intermediate, 3-HIB is emerging as a signaling molecule that can actively regulate cellular processes. Research is focused on uncovering the novel pathways through which 3-HIB exerts these effects.

One area of investigation is the impact of 3-HIB on known signaling pathways. For example, some studies suggest that 3-HIB may promote the expression of fatty acid transport proteins by activating pathways like the PI3K/Akt pathway. frontiersin.org It has also been implicated in modulating the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. frontiersin.org

Comparative Biochemical Studies of this compound Metabolism Across Species

Studying 3-HIB metabolism across a range of species can provide valuable insights into its evolutionary conservation and fundamental biological roles. While much of the research has focused on humans and mice, studies in other organisms are beginning to reveal both commonalities and differences. nih.gov

In pigs, for instance, 3-HIB has been shown to enhance the proliferation of mammary gland epithelial cells and regulate lipid metabolism, suggesting a role in lactation. frontiersin.org In plants like Arabidopsis thaliana, an enzyme with this compound dehydrogenase activity has been identified, playing a role in the catabolism of both valine and isoleucine. oup.com This enzyme shows the highest activity with this compound as a substrate. oup.com

Microorganisms also metabolize compounds structurally similar to 3-HIB. In bacteria, 3-hydroxybutyrate (3-HB) is a key substrate for the synthesis of polyhydroxybutyrate (B1163853), a form of energy storage. mdpi.comnih.govresearchgate.net The synthesis of 3-HB in microorganisms can occur via the condensation of two acetyl-CoA molecules. mdpi.com

These comparative studies are essential for building a comprehensive understanding of the fundamental biochemistry of 3-HIB and how it has been adapted to meet the specific physiological needs of different organisms.

Methodological Advancements for Precise this compound Quantification in Complex Biological Matrices

Accurate and sensitive quantification of 3-HIB in biological samples such as blood and urine is critical for both research and potential clinical applications. The development of advanced analytical techniques has been instrumental in achieving this.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard methods for quantifying 3-HIB. ontosight.ai These techniques offer high sensitivity and specificity, allowing for the precise measurement of 3-HIB even in complex biological fluids where many other molecules are present. ontosight.aid-nb.info

Recent advancements have focused on improving the speed and efficiency of these methods. Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful platform. nih.govresearchgate.netresearchgate.net This method allows for rapid separation and quantification of 3-HIB and can also distinguish it from its structural isomers, such as 2-hydroxybutyrate and 4-hydroxybutyrate, which is crucial for accurate measurement. nih.govresearchgate.netresearchgate.net Furthermore, simple derivatization techniques can be employed to separate the D- and L-enantiomers of 3-HIB, providing even greater detail about its metabolic state. nih.gov

Q & A

Q. What is the enzymatic role of 3-hydroxyisobutyrate dehydrogenase (HIBADH) in valine catabolism?

HIBADH catalyzes the reversible NAD⁺-dependent oxidation of 3-HIB to methylmalonate semialdehyde, a critical step in the mitochondrial degradation of L-valine. Methodologically, recombinant HIBADH can be expressed in E. coli for kinetic studies, with activity assays optimized at pH 9.0–10.0 using spectrophotometric NADH detection (λ = 340 nm) . Mitochondrial isolation from tissues (e.g., liver, kidney) is recommended for native enzyme characterization, with purity verified via SDS-PAGE and Western blot using polyclonal antibodies targeting conserved epitopes (e.g., residues Gly123-Lys171) .

Q. What are validated methods for quantifying 3-HIB in biological fluids?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize 3-HIB with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for enhanced volatility. Use deuterated 3-HIB as an internal standard to correct for matrix effects. Detection limits of ~0.1 µM are achievable in plasma .
  • Enzymatic Assays: Couple HIBADH activity with NADH production, measured fluorometrically. Note that commercial 3-hydroxybutyrate dehydrogenase (HBDH) may exhibit cross-reactivity with 3-HIB, requiring validation via inhibitor studies (e.g., 3-hydroxybutyrate competition) .

Q. How can 3-HIB levels be modulated in cellular models?

  • Valine Supplementation/Deprivation: Culture cells (e.g., HEK-293T, neural cells) in valine-free media to deplete 3-HIB or supplement with 1–10 mM L-valine to induce accumulation. Monitor via intracellular metabolomics .
  • CRISPR-Cas9 Knockout Models: Target HIBADH exon regions (e.g., exon 2 for catalytic domain disruption) in HEK-293T cells. Validate knockout efficiency via qPCR and loss of NADH-coupled activity in mitochondrial lysates .

Advanced Research Questions

Q. How do structural variations in HIBADH affect substrate specificity and catalytic efficiency?

  • Site-Directed Mutagenesis: Replace residues in the substrate-binding pocket (e.g., Lys171, Asn175) to alter affinity for 3-HIB vs. 3-hydroxypropionate. Docking simulations (e.g., AutoDock Vina) predict binding free energies, while kinetic assays (Km, Vmax) confirm functional impacts .
  • Crystallography: Resolve HIBADH-NAD⁺-3-HIB ternary complexes at ≤2.0 Å resolution. Conserved motifs (e.g., Gly-X-Gly-X-X-Gly for NAD⁺ binding) are critical for cofactor orientation .

Q. What metabolomic strategies identify 3-HIB as a biomarker in aging or metabolic disorders?

  • Targeted Metabolomics: Prioritize 3-HIB in branched-chain amino acid (BCAA) panels using LC-MS/MS with stable isotope-labeled internal standards. Normalize to creatinine in urine or albumin in plasma .
  • PCA and Cluster Analysis: In aging cohorts, integrate 3-HIB with BCAA (valine, leucine) and BMI data. PC1 loadings >0.6 for 3-HIB indicate significant metabolic variance, validated via bootstrapping in independent cohorts .

Q. How does HIBADH deficiency model metabolic dysregulation, and what therapeutic interventions are plausible?

  • Patient-Derived Fibroblasts: Measure 3-HIB accumulation (via GC-MS) and mitochondrial respiration (Seahorse XF Analyzer) under valine challenge. Pathogenic HIBADH variants (e.g., frameshift mutations) reduce oxygen consumption rates (OCR) by 40–60% .
  • Dietary Therapy: Implement low-valine diets (≤50 mg/kg/day) in murine models, monitoring plasma 3-HIB via enzymatic assays. Rescue phenotypes (e.g., neurodevelopmental deficits) require early intervention (postnatal weeks 1–4) .

Q. What confounding factors arise when studying 3-HIB in polyhydroxyalkanoate (PHA) biosynthesis?

  • Bacterial Strains: Pseudomonas putida produces 3-HIB-containing PHAs under isobutyrate enrichment. Use GC-MS to distinguish 3-HIB (retention time ~8.2 min) from 3-hydroxybutyrate (RT ~7.5 min) .
  • Substrate Competition: 3-HIB incorporation into PHAs competes with β-oxidation pathways. Isotopic tracing (¹³C-valine) quantifies flux partitioning in fed-batch bioreactors .

Methodological Considerations

  • Cross-Reactivity in Assays: Validate commercial HBDH for 3-HIB specificity using recombinant HIBADH as a positive control .
  • Tissue-Specific Expression: Prioritize kidney, liver, or heart tissues for HIBADH studies due to 2–3× higher mRNA levels vs. muscle .
  • Ethical Reporting: Disclose 3-HIB’s association with sperm motility (via HIBADH activity in seminal plasma) in fertility studies, using IRB-approved protocols .

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